Cas no 2411314-85-5 (2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one)

2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one is a specialized chemical compound featuring a 1,2,4-oxadiazole core linked to a fluorophenyl group and a piperidine moiety. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecules. The presence of the fluorophenyl group enhances binding affinity and metabolic stability, while the chloro-propanone moiety offers reactivity for further derivatization. This compound is suited for applications in drug discovery, especially in targeting enzyme inhibition or receptor modulation. Its well-defined synthesis route ensures reproducibility, making it a reliable candidate for exploratory studies in developing novel therapeutics.
2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one structure
2411314-85-5 structure
Product Name:2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one
CAS No:2411314-85-5
MF:C16H17ClFN3O2
MW:337.776486158371
CID:5923379
PubChem ID:145887828
Update Time:2025-05-20

2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • Z1562135073
    • 2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one
    • 2411314-85-5
    • 2-chloro-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propan-1-one
    • EN300-7559516
    • Inchi: 1S/C16H17ClFN3O2/c1-10(17)16(22)21-7-3-5-12(9-21)15-19-14(20-23-15)11-4-2-6-13(18)8-11/h2,4,6,8,10,12H,3,5,7,9H2,1H3
    • InChI Key: LJEHEWYJJJRKHP-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CCCC(C2=NC(C3C=CC=C(C=3)F)=NO2)C1)=O

Computed Properties

  • Exact Mass: 337.0993326g/mol
  • Monoisotopic Mass: 337.0993326g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 59.2Ų

2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559516-0.05g
2-chloro-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propan-1-one
2411314-85-5 95.0%
0.05g
$212.0 2025-02-24

Additional information on 2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one

Introduction to 2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one (CAS No. 2411314-85-5)

2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one (CAS No. 2411314-85-5) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one is characterized by a chlorinated propanone core linked to a piperidine ring, which is further substituted with a 3-fluorophenyl group and an 1,2,4-oxadiazole moiety. The presence of these functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. Specifically, the 1,2,4-oxadiazole ring is known for its role in various bioactive compounds, often contributing to binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the chloro-substituted propanone moiety may engage in hydrogen bonding or hydrophobic interactions with key residues in protein targets, while the piperidine ring provides a flexible scaffold for optimal alignment. The 3-fluorophenyl group introduces additional electronic effects that can modulate receptor activity, making this compound a versatile tool for pharmacological investigations.

The synthesis of 2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the 1,2,4-oxadiazole ring via cyclocondensation reactions and subsequent functionalization with the piperidine and phenyl groups. The introduction of the chloro group at the propanone position is typically achieved through chlorination reactions under controlled conditions.

In the realm of medicinal chemistry, the exploration of heterocyclic compounds like 2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one has opened new avenues for therapeutic intervention. The 1,2,4 oxadiazole scaffold is particularly noteworthy due to its prevalence in bioactive molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. Preclinical studies have demonstrated that derivatives of this class exhibit promising pharmacological profiles, including antiviral and anti-inflammatory effects.

The fluorine atom in the 3-fluorophenyl group plays a crucial role in enhancing metabolic stability and binding affinity. Fluoro-substituted aromatic rings are frequently incorporated into drug molecules to improve their pharmacokinetic properties. This modification can prevent rapid degradation by enzymes and increase the residence time of the compound at its target site. Furthermore, fluorine atoms can influence electronic distributions within the molecule, leading to more potent interactions with biological receptors.

Current research efforts are focused on expanding the chemical library of compounds derived from this core structure. By systematically varying substituents such as the piperidine ring or introducing additional functional groups like amides or ethers, chemists aim to identify novel analogs with enhanced activity or selectivity. High-throughput screening (HTS) techniques combined with structure-based drug design (SBDD) are being employed to accelerate this process.

The potential applications of 2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4 oxadiazol -5 -yl] piperidin - 1 - yl ] propan - 1 - one extend beyond traditional therapeutic areas. Its structural complexity suggests utility in developing probes for biochemical assays or as intermediates in more complex synthetic pathways. Additionally,the compound’s ability to interact with multiple targets makes it an attractive candidate for multitargeted drug discovery approaches aimed at addressing complex diseases.

Electrochemical and spectroscopic studies have provided insights into the reactivity and stability of this molecule under various conditions. Understanding these properties is essential for optimizing its use in synthetic protocols and ensuring its integrity during storage and transportation. Advanced analytical techniques such as NMR spectroscopy、mass spectrometry,and X-ray crystallography have been instrumental in elucidating its molecular structure and dynamics.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development process for compounds like 2-Chloro - 1 - [ 3 - [ 3 - ( 3 - fluoro phen yl ) - 1 , 2 , 4 - ox adia zol e - 5 - yl ] piper id ine - 1 - yl ] pro pan - 1 - one . These algorithms can predict biological activity based on structural features,allowing researchers to prioritize candidates for experimental validation. Such computational tools are particularly valuable when dealing with large datasets generated from combinatorial libraries or virtual screening campaigns.

Future directions in research may involve exploring derivatives of this compound with modified solubility profiles or improved bioavailability。Formulations such as prodrugs or nanoparticles could enhance delivery systems,ensuring targeted action at desired sites within the body。Additionally,investigations into off-target effects will be crucial to ensure safety profiles align with therapeutic goals。

In conclusion,2-Chloro - 1 - [ 3 - [ 3 - ( 3 - fluoro phen yl ) - hereby underscoring their significance as scaffolds for innovative therapeutics.

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